(E)-3-(2,4,5-Trichlorophenyl)acrylic acid
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Overview
Description
(E)-3-(2,4,5-Trichlorophenyl)acrylic acid is an organic compound characterized by the presence of a trichlorophenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,4,5-Trichlorophenyl)acrylic acid typically involves the reaction of 2,4,5-trichlorobenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2,4,5-Trichlorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated carboxylic acids .
Scientific Research Applications
(E)-3-(2,4,5-Trichlorophenyl)acrylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2,4,5-Trichlorophenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid: Known for its anticonvulsant and sedative properties.
(E)-3-(4-Methoxyphenyl)acrylic acid: Used in the synthesis of chalcone derivatives.
Uniqueness: (E)-3-(2,4,5-Trichlorophenyl)acrylic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5Cl3O2 |
---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
(E)-3-(2,4,5-trichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
JBFRKEOQJVZICK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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